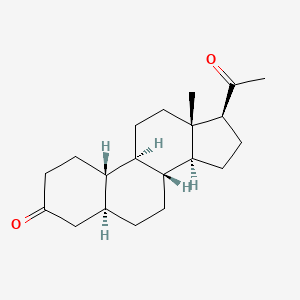

19-Norpregnane-3,20-dione, (5alpha)-

Description

Contextualization within Steroid Research and Norsteroid Chemistry

Steroids are a broad class of organic compounds characterized by a specific four-ring carbon skeleton. They are fundamental to numerous physiological processes. Research in this field often focuses on how modifications to the basic steroid structure can alter biological function. The development of norsteroids was a significant advancement in medicinal chemistry. The removal of the C-19 methyl group from the parent steroid, such as progesterone (B1679170), creates a "19-nor" analogue. wikipedia.org

19-Norpregnane-3,20-dione, (5alpha)- is the 5α-reduced metabolite of 19-norprogesterone (B1209251). nih.gov The process of 5α-reduction, catalyzed by 5α-reductase enzymes, involves the hydrogenation of the double bond between carbons 4 and 5 of the A-ring. wikipedia.orgnih.gov This conversion is a key metabolic pathway for many steroid hormones, including progesterone and testosterone (B1683101), and often results in metabolites with altered or distinct biological activities compared to their parent compounds. nih.govnih.gov

In the context of norsteroid chemistry, the study of A-ring reduced metabolites is critical for understanding the full spectrum of activity of synthetic progestins. nih.gov Research has shown that the bioconversion of 19-nor progestins into their 5α-dihydro and subsequent tetrahydro derivatives can lead to a loss of progestational activity and the acquisition of other hormonal activities. nih.gov For example, the 5α-reduced metabolite of the synthetic progestin norethisterone, known as 5α-dihydronorethisterone (5α-DHNET), exhibits a different activity profile from its parent compound, acting as a selective progesterone receptor modulator (SPRM). wikipedia.org This highlights the importance of studying specific metabolites like 19-Norpregnane-3,20-dione, (5alpha)- to fully characterize the pharmacology of synthetic norsteroids.

| Property | Value |

| IUPAC Name | (5S,8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |

| Molecular Formula | C20H30O2 |

| Molar Mass | 302.458 g/mol |

| CAS Number | 10594-57-7 |

| Parent Compound | 19-Norpregnane |

This table presents the key chemical properties of 19-Norpregnane-3,20-dione, (5alpha)-. nih.govepa.gov

Historical Perspectives on its Discovery and Early Research Significance

The history of 19-Norpregnane-3,20-dione, (5alpha)- is intrinsically linked to the discovery and development of its parent compound, 19-norprogesterone. The first synthesis of 19-norprogesterone was reported in 1944. wikipedia.org Subsequent research in 1951 led to an improved synthesis method and confirmed its potent progestogenic activity. wikipedia.org A 1953 publication revealed that 19-norprogesterone was significantly more potent—four to eight times—than progesterone in animal assays, making it the most powerful progestogen known at the time. wikipedia.org

The discovery of the enhanced activity of 19-norsteroids spurred further research, leading to the synthesis of other important compounds like norethisterone (17α-ethynyl-19-nortestosterone), a key component of the first oral contraceptives. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

10594-57-7 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17S)-17-acetyl-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h13,15-19H,3-11H2,1-2H3/t13-,15-,16+,17+,18+,19-,20+/m0/s1 |

InChI Key |

DOIUYMHEABAPBH-VDMKTYGSSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

Other CAS No. |

10594-57-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches

The total synthesis of complex steroid structures like 19-norpregnanes represents a significant challenge in organic chemistry, requiring precise control over stereochemistry at multiple centers. One notable approach achieved the total synthesis of a closely related analog, dl-19-nor-16,17-dehydroprogesterone nih.gov. This synthesis commenced with the reduction of dl-2-(7,11-Dimethyl-3,7,11-trans,trans-dodecatrienyl)-3-methyl-cyclopent-2-enone to its corresponding tetraenol nih.gov.

A key step in this pathway involved a stereoselective cyclization of the tetraenol, initiated by trifluoroacetic acid, to yield a tetracyclic intermediate, dl-3,17-dimethyl-A-nor-D-homoestra-3,16-diene nih.gov. The synthesis culminated in the conversion of this tetracyclic compound into the target dl-19-nor-16,17-dehydroprogesterone through a sequence of oxidative cleavage to a bicyclic triketo aldehyde, followed by a double aldol (B89426) cyclization nih.gov. While this specific example leads to an unsaturated analog, the principles of constructing the core 19-nor steroid skeleton are fundamental to the field. Other research has explored various strategies for the total synthesis of different 19-norsteroids, such as 12β-methyl- and 12-methylene-19-norpregnanes capes.gov.br.

Semisynthetic Routes from Precursors

Semisynthetic methods, which start from readily available steroid precursors, are the most common and economically viable routes for producing 19-norpregnanes. These approaches leverage the existing and complex stereochemistry of natural steroids.

Targeted Modifications of the Steroid Nucleus

A primary strategy for accessing the 19-nor steroid nucleus involves the removal of the C-19 angular methyl group from a suitable precursor. Aromatic steroids, such as estrone (B1671321) methyl ether, are pivotal starting materials acs.orgtandfonline.com. The aromatic A-ring facilitates the key chemical transformations required to create the 19-nor structure. For instance, the synthesis of 19-norprogesterone (B1209251) has been achieved via a 19-nordiosgenin intermediate, which itself originates from diosgenin, a natural sapogenin nih.gov. The process involves several steps to first remove the C-19 methyl group and then to degrade the spiroketal side chain to install the C-17 acetyl group characteristic of pregnanes nih.gov.

Further modifications can be introduced at various positions on the steroid. For example, the synthesis of 16-methylene derivatives often starts from a 19-norprogesterone framework, where specific reagents are used to introduce the exocyclic double bond at the C-16 position nih.govgoogle.comnih.gov.

Role of Specific Reducing Agents in Synthesis (e.g., Birch Reduction)

The Birch reduction is a cornerstone of 19-norsteroid synthesis from aromatic precursors tandfonline.com. This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source to selectively reduce the aromatic A-ring of a steroid like estrone or its methyl ether acs.orgunam.mx.

The process begins with the reduction of the aromatic ring to a dienol ether intermediate. This intermediate is not typically isolated but is subjected to acid hydrolysis, which cleaves the ether and isomerizes the double bonds to yield the α,β-unsaturated ketone system characteristic of many hormonal steroids unam.mx. This transformation is crucial for converting A-ring aromatic estrogens into the corresponding 19-nortestosterone or 19-norprogesterone series unam.mxnih.gov. The precise conditions of the Birch reduction can be modified to control the outcome and yield of the desired 19-nor ketone unam.mx.

Derivatization Strategies of 19-Norpregnane-3,20-dione, (5alpha)-

Derivatization of the (5α)-19-Norpregnane-3,20-dione scaffold is a key strategy for developing new compounds with tailored biological activities. Modifications are frequently made at the C-16, C-17, and C-18 positions.

Synthesis of 17-alpha-Acylated Derivatives

Acylation of a 17α-hydroxyl group is a critical derivatization strategy that can dramatically enhance the progestational activity of 19-norpregnanes. For example, while 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione is largely inactive, its 17α-acylated derivatives show significant binding to the progesterone (B1679170) receptor and notable progestational activity nih.gov.

The synthesis involves the esterification of the 17α-hydroxyl group. This can be achieved using various acylating agents, such as carboxylic acid anhydrides or acid chlorides, often in the presence of a catalyst google.comnih.gov. The length of the acyl chain can be varied (e.g., from acetate (B1210297) to hexanoate) to modulate the compound's properties nih.gov. Gestonorone acetate (17α-acetoxy-19-norprogesterone) is a classic example of this type of derivative wikipedia.org.

| Parent Compound | 17α-Acyl Group | Resulting Derivative | Reference |

|---|---|---|---|

| 16-Methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione | Acetyl (C2) | 16-Methylene-17α-acetoxy-19-norprogesterone | nih.govnih.gov |

| 16-Methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione | Butyryl (C4) | 16-Methylene-17α-butyryloxy-19-norprogesterone | nih.gov |

| 17α-Hydroxy-19-norprogesterone | Acetyl | Gestonorone Acetate | wikipedia.org |

| Nomegestrol | Acetyl | Nomegestrol Acetate | researchgate.net |

Synthesis of Other Key Analogs and Structural Variants

A wide array of other analogs has been synthesized to explore structure-activity relationships. These include modifications at various positions of the 19-norpregnane skeleton.

Key Synthetic Analogs of 19-Norpregnane

| Structural Modification | Example Compound | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| 16-Methylene addition | 16-Methylene-17α-acetoxy-19-norprogesterone | Synthesized from 3-pyrrolidino-16α,17α-epoxy-16β-methyl-19-nor-3,5-pregnadiene-20-one | google.com |

| 18-Methyl addition (13-Ethyl) | 16-Methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate | Synthesized as an analog of Nestorone® | nih.gov |

| 6-Methyl and Δ⁶ double bond | Nomegestrol Acetate | Synthesized from 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione using a Pd/C catalyst | researchgate.netgoogle.com |

| 16-Hydroxymethyl addition | 16α-Hydroxymethyl-19-nortestosterone | Prepared by Birch reduction from the corresponding 3-methoxy-16-hydroxymethylestra-1,3,5(10)-trien-17-ol isomer | nih.gov |

| 17α-Ethynyl addition | 19-Nor-17α-ethynyltestosterone (Norethisterone) | Synthesized from estrone methyl ether via ethynylation and Birch reduction | unam.mx |

The synthesis of Nomegestrol acetate , a potent progestin, involves creating a double bond between C-6 and C-7 and adding a methyl group at C-6 researchgate.net. One reported synthesis starts from 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione, which is treated with a palladium-on-carbon (Pd/C) catalyst in a hot ethanolic solution containing acetic acid to induce the double bond migration and form the final product google.com.

The introduction of an 18-methyl group (resulting in a 13-ethyl group) has been shown to markedly increase progestational activity. The synthesis of the 18-methyl analog of Nestorone® (16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate) has been reported, demonstrating the continuous effort to enhance the potency of 19-norpregnane derivatives nih.gov.

Biosynthesis and Endogenous Formation Pathways

Enzymatic Precursors and Metabolic Intermediates

The biosynthesis of (5alpha)-19-Norpregnane-3,20-dione likely originates from pregnane (B1235032) (C21) precursors. A plausible immediate precursor is 19-hydroxyprogesterone . This intermediate would be formed from progesterone (B1679170) through the action of a C19-hydroxylase enzyme, likely a member of the cytochrome P450 superfamily. Following C19-hydroxylation, a series of enzymatic reactions, including oxidation and demethylation, would lead to the formation of 19-norprogesterone (B1209251) . wikipedia.orgnih.gov

Once 19-norprogesterone is formed, it can then enter a pathway analogous to the metabolism of progesterone. The conversion of 19-norprogesterone to (5alpha)-19-Norpregnane-3,20-dione would be catalyzed by the enzyme steroid 5α-reductase . This enzyme reduces the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. nih.gov

Subsequent metabolism would likely involve hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs), which would act on the keto groups at positions C3 and C20, leading to a variety of downstream metabolites.

Role in Steroidogenic Cascades beyond Classical Pathways (e.g., Backdoor Pathway)

The formation of (5alpha)-19-Norpregnane-3,20-dione can be contextualized within an alternative steroidogenic route similar to the "backdoor pathway" of androgen synthesis. The classical backdoor pathway involves the conversion of 17α-hydroxyprogesterone to dihydrotestosterone (B1667394) (DHT) without testosterone (B1683101) as an intermediate. rsc.orgwikipedia.org This pathway relies on the initial 5α-reduction of pregnane derivatives.

By analogy, a "19-nor backdoor pathway" could exist, where 19-norprogesterone is 5α-reduced to (5alpha)-19-Norpregnane-3,20-dione. This compound could then be further metabolized to other 19-norsteroids. This hypothetical pathway would represent a branch from the classical steroidogenic cascade, initiated by the demethylation of a C21 steroid. The existence of various 19-norsteroids and their derivatives suggests that such alternative metabolic routes are plausible. nih.govwikipedia.orgoup.com

Enzymatic Systems Involved in its Biotransformation

The biotransformation of steroids is a complex process involving a variety of enzymatic systems. The formation and metabolism of (5alpha)-19-Norpregnane-3,20-dione would be dependent on the coordinated action of several key enzyme families.

The conversion of 19-norprogesterone to (5alpha)-19-Norpregnane-3,20-dione is a critical step catalyzed by steroid 5α-reductase isozymes, primarily SRD5A1 and SRD5A2. These enzymes are responsible for the irreversible reduction of the Δ4,5 double bond of various steroid substrates. nih.govscispace.com While the primary role of these enzymes is often associated with the conversion of testosterone to the more potent androgen, DHT, they also act on other steroids, including progesterone. researchgate.net It is highly probable that 19-norprogesterone also serves as a substrate for these enzymes, leading to the formation of its 5α-reduced metabolite.

| Enzyme | Gene | Function in Steroid Metabolism | Putative Role in (5alpha)-19-Norpregnane-3,20-dione Formation |

| Steroid 5α-Reductase 1 | SRD5A1 | Catalyzes the 5α-reduction of various Δ4-3-ketosteroids. | Conversion of 19-norprogesterone to (5alpha)-19-Norpregnane-3,20-dione. |

| Steroid 5α-Reductase 2 | SRD5A2 | Primarily involved in the conversion of testosterone to DHT in androgen target tissues. | Potentially involved in the conversion of 19-norprogesterone to (5alpha)-19-Norpregnane-3,20-dione. |

Once formed, (5alpha)-19-Norpregnane-3,20-dione is a substrate for hydroxysteroid oxidoreductases (HSDs). These enzymes catalyze the reversible conversion of keto groups to hydroxyl groups at various positions on the steroid nucleus. nih.govnih.gov Specifically, 3α-HSD and 3β-HSD would act on the C3-keto group of (5alpha)-19-Norpregnane-3,20-dione, while 20α-HSD and 20β-HSD would target the C20-keto group. These reactions would produce a variety of hydroxylated 19-norpregnane derivatives.

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily, plays a significant role in steroid metabolism. nih.gov These enzymes exhibit 3α-, 3β-, 17β-, and 20α-HSD activities and are involved in the metabolism of progestins, androgens, and estrogens. wikipedia.orgnih.gov It is plausible that enzymes such as AKR1C1, AKR1C2, AKR1C3, and AKR1C4 are involved in the further metabolism of (5alpha)-19-Norpregnane-3,20-dione by reducing its keto groups.

| Enzyme | Primary HSD Activity | Putative Role in (5alpha)-19-Norpregnane-3,20-dione Metabolism |

| AKR1C1 | 20α-HSD | Reduction of the C20-keto group. |

| AKR1C2 | 3α-HSD | Reduction of the C3-keto group. |

| AKR1C3 | 17β-HSD | Not directly applicable to the dione (B5365651) form. |

| AKR1C4 | 3α-HSD | Reduction of the C3-keto group. |

The cytochrome P450 (CYP) superfamily of enzymes is central to steroidogenesis, catalyzing a wide range of hydroxylation and other oxidative reactions. diva-portal.orgmdpi.com The initial step in the formation of a 19-norpregnane from a pregnane precursor, the removal of the C19-methyl group, is likely mediated by a CYP enzyme. The aromatase enzyme, CYP19A1 , is well-known for its role in the C19-demethylation of androgens to form estrogens. researchgate.netwikipedia.orgnih.govoup.com This process involves sequential hydroxylations of the C19-methyl group. It is conceivable that a similar mechanism, possibly involving CYP19A1 or another CYP enzyme, acts on pregnane derivatives to initiate the formation of 19-norpregnanes.

While CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase) are critical in the early stages of steroid synthesis from cholesterol, their direct role in the formation of (5alpha)-19-Norpregnane-3,20-dione from a later intermediate is less clear, other than providing the initial pregnane backbone. wikipedia.org

Metabolic Fate in Research Models (e.g., in vitro, animal studies)

The metabolic fate of (5α)-19-Norpregnane-3,20-dione, a synthetic progestin, has not been extensively documented in dedicated studies. However, its metabolism can be inferred from research on its parent compound, 19-norprogesterone, and its close structural analog, 5α-pregnane-3,20-dione (also known as 5α-dihydroprogesterone or allopregnanedione). The metabolic pathways of these related compounds have been investigated in various in vitro and animal models, providing a scientifically grounded framework for understanding how (5α)-19-Norpregnane-3,20-dione is likely processed in the body.

The primary metabolic transformations anticipated for (5α)-19-Norpregnane-3,20-dione involve reduction and hydroxylation, catalyzed by a range of steroid-metabolizing enzymes. These processes generally lead to the inactivation of the compound and facilitate its excretion.

In Vitro Research Findings

In vitro models, utilizing isolated enzymes, cell lines, and tissue homogenates, have been instrumental in elucidating the specific enzymatic reactions that steroids like (5α)-19-Norpregnane-3,20-dione undergo.

Studies on the analogous compound, 5α-dihydroprogesterone (5α-DHP), have shown that it is a substrate for several members of the aldo-keto reductase (AKR) superfamily. wikipedia.org Specifically, AKR1C1, AKR1C2, and AKR1C4 metabolize 5α-DHP with high efficiency. wikipedia.org These enzymes are prevalent in the human liver and mammary gland. wikipedia.org The primary metabolic reactions are the reduction of the ketone groups at the C-3 and C-20 positions. For instance, AKR1C1 preferentially converts 5α-DHP to 20α-hydroxy-5α-pregnan-3-one, while AKR1C2 favors the formation of allopregnanolone (B1667786). wikipedia.org There is also evidence of back-conversion, where allopregnanolone is transformed back into 5α-DHP by 3α-hydroxysteroid oxidoreductase. wikipedia.org

Further in vitro work has demonstrated that the metabolism of progesterone in human fibroblasts can lead to the formation of 5α-pregnane-3β,6α-diol-20-one, indicating that hydroxylation at the 6α position is a significant metabolic pathway for 5α-reduced pregnanes. medchemexpress.com

The metabolism of other 19-norprogestins, such as norethisterone, has been studied in vitro using hepatocyte suspensions from various animal species, including rats, rabbits, guinea pigs, dogs, and monkeys. nih.gov These studies have highlighted the importance of A-ring reduction, leading to the formation of 5α-reduced metabolites which can possess their own biological activities. nih.gov

Animal Study Research Findings

Animal studies provide a more integrated view of metabolic processes, accounting for absorption, distribution, metabolism, and excretion. Research in adrenalectomized rats has been crucial in characterizing the biological activities of 19-norprogesterone and its metabolites. nih.gov

Studies involving the intravenous administration of radiolabeled 5α-DHP to both women and men have identified the major urinary metabolites. The most abundant metabolites were found to be 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol, which were excreted primarily as glucuronide conjugates. nih.gov Lesser amounts of 3α,6α-dihydroxy-5α-pregnan-20-one were also detected. nih.gov These findings point towards an extrahepatic pathway for the 6α-hydroxylation of 5α-reduced steroids, as this reaction is not typically catalyzed by the well-known cytochrome P450 enzymes in the liver that act on Δ4-3-ketosteroids. nih.gov

Research in rabbits has identified various ketonic metabolites of progesterone and 19-norprogesterone in urine, confirming that the metabolic pathways for these two classes of steroids share common features. nih.gov Furthermore, studies in rats have shown that a significant portion of administered allopregnanolone can be converted back to 5α-DHP within the brain, highlighting the dynamic and reversible nature of this metabolic step in certain tissues. wikipedia.org

The table below summarizes the key metabolic pathways and the enzymes involved in the transformation of 5α-pregnane-3,20-dione, which serves as a model for the metabolism of (5α)-19-Norpregnane-3,20-dione.

| Metabolic Pathway | Enzyme Family/Specific Enzyme | Resulting Metabolite(s) | Research Model | Reference |

| Reduction | Aldo-keto reductases (AKR1C1, AKR1C2, AKR1C4) | 20α-hydroxy-5α-pregnan-3-one, Allopregnanolone | In vitro (cloned enzymes) | wikipedia.org |

| Hydroxylation | Extrahepatic enzyme system | 3β,6α-dihydroxy-5α-pregnan-20-one, 3α,6α-dihydroxy-5α-pregnan-20-one | Human (in vivo) | nih.gov |

| Back-conversion | 3α-hydroxysteroid oxidoreductase | 5α-pregnane-3,20-dione | In vitro (cloned enzymes), Rat (in vivo) | wikipedia.org |

The following table details the major urinary metabolites identified after the administration of 5α-dihydroprogesterone in humans, which are likely analogous to the metabolites that would be formed from (5α)-19-Norpregnane-3,20-dione.

| Metabolite | Conjugation Form | Significance | Reference |

| 3β,6α-dihydroxy-5α-pregnan-20-one | Glucuronide | Major urinary metabolite | nih.gov |

| 5α-pregnane-3α,20α-diol | Glucuronide | Major urinary metabolite | nih.gov |

| 3α,6α-dihydroxy-5α-pregnan-20-one | Glucuronide | Minor urinary metabolite | nih.gov |

Structure Activity Relationship Sar Studies

Influence of the 5-alpha Stereochemistry on Biological Interactions

The stereochemistry at the C5 position of the pregnane (B1235032) skeleton plays a pivotal role in determining the biological activity of progestins. The 5α-conformation, as seen in (5α)-19-Norpregnane-3,20-dione, results in a more planar structure compared to the bent conformation of 5β-isomers. This structural difference significantly impacts how the molecule fits into the ligand-binding pocket of its target receptors.

Studies on progesterone (B1679170) and its metabolites have shown that 5α-reduced progestins can elicit distinct physiological responses. For instance, 5α-dihydroprogesterone (5α-DHP) is a potent agonist of the progesterone receptor. wikipedia.org Research on isolated human myometrium at term has demonstrated that certain 5α-reduced progestins can induce a relaxing effect on uterine contractions, a response that is not blocked by the progesterone receptor antagonist RU 486, suggesting a non-genomic mechanism of action. nih.gov The potency of this effect varies among different 5α-reduced metabolites. nih.gov

While direct comparative studies on the biological interactions of the 5α versus 5β stereoisomers of 19-Norpregnane-3,20-dione are not extensively detailed in the provided search results, the established principles of steroid stereochemistry suggest that the 5α configuration is a key determinant of its progestational activity and its interaction with other cellular targets.

Impact of C19 Methyl Group Deletion on Receptor Binding

The removal of the methyl group at the C19 position, a defining feature of 19-norprogesterone (B1209251) and its derivatives like (5α)-19-Norpregnane-3,20-dione, has a profound impact on its biological activity. This modification significantly enhances its progestational potency and affinity for the progesterone receptor. nih.govnih.gov In fact, 19-norprogesterone was found to have four to eight times the progestational activity of progesterone in rabbits. wikipedia.org

| Compound | Key Structural Feature | Relative Progestational Activity (Compared to Progesterone) | Affinity for Progesterone Receptor |

|---|---|---|---|

| Progesterone | C19 Methyl Group Present | Baseline | High |

| 19-Norprogesterone | C19 Methyl Group Absent | 4-8 times higher | Very High nih.gov |

Effects of Substitutions and Modifications on Receptor Affinity and Selectivity

Further chemical modifications to the (5α)-19-Norpregnane-3,20-dione scaffold can fine-tune its receptor affinity and selectivity, leading to the development of compounds with specific therapeutic profiles.

Modifications at the C17 position, particularly the introduction of an acyl group, can significantly influence progestational activity. While 17α-hydroxylation of 19-norprogesterone dramatically decreases both its affinity for the progesterone receptor and its biological activity, subsequent acylation of this hydroxyl group can restore and even enhance its potency. nih.govnih.gov

For example, the acetylation of the 17α-hydroxyl group of nomegestrol, a derivative of 17α-hydroxy-19-norprogesterone, leads to a potent progestin with high affinity for the progesterone receptor. nih.gov This demonstrates that the nature of the substituent at C17 is a critical determinant of biological activity. The length of the acyl chain can also modulate this activity. nih.gov

| Compound | Modification at C17 | Effect on Progesterone Receptor Affinity | Effect on Progestational Activity |

|---|---|---|---|

| 19-Norprogesterone | -COCH3 | High | High |

| 17α-hydroxy-19-norprogesterone | -OH | Dramatically Decreased nih.gov | Dramatically Decreased nih.gov |

| Nomegestrol Acetate (B1210297) | -OCOCH3 on 17α-OH derivative | High | Potent Progestin nih.gov |

The C3 position of the steroid nucleus is also a key site for modifications that can influence biological activity, particularly in relation to the GABAA receptor. Progesterone and its metabolites are known to be positive allosteric modulators of the GABAA receptor, producing sedative and anxiolytic effects. nih.gov

While specific studies on C3 modifications of (5α)-19-Norpregnane-3,20-dione and their direct impact on GABAA receptor modulation are not extensively detailed in the provided search results, the general principles of neurosteroid activity suggest that alterations at this position would likely affect its interaction with this receptor complex. The reduction of the 3-keto group to a 3α-hydroxyl group in progesterone metabolites, for instance, is crucial for their potent GABAergic activity. nih.gov Therefore, it can be inferred that similar modifications to the C3 position of (5α)-19-Norpregnane-3,20-dione would modulate its activity at the GABAA receptor.

Conformational Analysis and its Relation to Biological Function

The three-dimensional conformation of a steroid is fundamental to its ability to bind to its receptor and elicit a biological response. The binding of a ligand, such as (5α)-19-Norpregnane-3,20-dione, to the progesterone receptor induces a specific conformational change in the receptor protein. nih.gov This altered conformation is essential for the subsequent steps in the signaling cascade, including the recruitment of co-activators or co-repressors and the regulation of gene transcription. nih.gov

The relatively rigid, planar structure of the 5α-steroid nucleus provides a scaffold upon which various functional groups are positioned. The precise spatial arrangement of these groups determines the molecule's ability to fit into the ligand-binding pocket of the receptor and to make the necessary contacts for high-affinity binding and subsequent receptor activation or inhibition. While specific conformational analysis studies for (5α)-19-Norpregnane-3,20-dione were not found, the principles of steroid-receptor interaction underscore the critical link between the molecule's conformation and its ultimate biological function.

Molecular and Cellular Mechanisms of Action in Research Contexts

Interaction with Steroid Hormone Receptors

The biological effects of (5α)-19-Norpregnane-3,20-dione are significantly influenced by its binding to and activation of intracellular steroid hormone receptors, particularly the progesterone (B1679170) and mineralocorticoid receptors.

Progesterone Receptor (PGR) Binding and Agonism

(5α)-19-Norpregnane-3,20-dione is a derivative of 19-norprogesterone (B1209251), a compound known to be a potent progestogen with a high affinity for the progesterone receptor (PGR). wikipedia.orgnih.gov Research has demonstrated that 19-norprogesterone exhibits significantly greater progestogenic activity—approximately 4 to 8 times that of progesterone in rabbit-based assays. wikipedia.org This enhanced activity is linked to its strong binding to the PGR. nih.gov

The structure of (5α)-19-Norpregnane-3,20-dione, specifically the absence of the C19 methyl group characteristic of 19-norsteroids, is key to this high affinity. However, the 5α-reduced configuration of the A-ring can influence its activity. Studies on related 19-norprogestins, such as norethisterone, have shown that their 5α-reduced metabolites may exhibit lower progestational activity than the parent compound. nih.gov This suggests that while the "19-nor" structure confers high affinity for the PGR, the subsequent 5α-reduction might modulate the level of receptor agonism. Therefore, (5α)-19-Norpregnane-3,20-dione is recognized as a PGR agonist, though its precise potency relative to its unsaturated parent compound, 19-norprogesterone, requires further characterization.

| Compound | Relative Progestogenic Activity (Clauberg Assay) | Reference |

|---|---|---|

| Progesterone | 1x (Baseline) | wikipedia.org |

| 19-Norprogesterone | 4x to 8x | wikipedia.org |

Mineralocorticoid Receptor (MR) Affinity

A significant characteristic of 19-norprogesterone and its derivatives is their interaction with the mineralocorticoid receptor (MR). Research shows that 19-norprogesterone has an affinity for the MR that is approximately three times higher than that of progesterone itself. nih.gov A structure-activity relationship study determined that 19-norprogesterone possessed 47% of the binding affinity of aldosterone (B195564) for the rat MR. wikipedia.org

Notably, the functional outcome of this binding differs from that of progesterone. While progesterone acts as an MR antagonist, 19-norprogesterone functions as a full or partial agonist. wikipedia.orgnih.gov This agonist activity can lead to mineralocorticoid effects, such as sodium retention, in animal models. wikipedia.org The removal of the C19 methyl group is responsible for this profound shift in activity, converting an antagonist into an agonist. nih.gov Although direct studies on the 5α-reduced form are limited, the high MR affinity and agonist activity of the parent compound, 19-norprogesterone, are considered key features of this class of steroids.

| Compound | Relative Binding Affinity for Rat MR (% of Aldosterone) | Functional Activity at MR | Reference |

|---|---|---|---|

| Aldosterone | 100% | Agonist | wikipedia.org |

| Progesterone | Lower than 19-Norprogesterone | Antagonist | wikipedia.orgnih.gov |

| 19-Norprogesterone | 47% | Partial/Full Agonist | wikipedia.orgnih.gov |

Non-Classical Steroid Receptor Interactions

Beyond the classical nuclear receptors, the biological activity of steroids like (5α)-19-Norpregnane-3,20-dione can be mediated by interactions with non-classical membrane-bound receptors.

GABAA Receptor Allosteric Modulation by Neuroactive Steroids (Precursors/Metabolites)

(5α)-19-Norpregnane-3,20-dione is a structural analog of the endogenous progesterone metabolite 5α-pregnane-3,20-dione (also known as 5α-dihydroprogesterone or 5α-DHP). sigmaaldrich.comnih.govhmdb.ca In the canonical pathway of neurosteroid synthesis, 5α-DHP is a direct precursor to allopregnanolone (B1667786) (3α,5α-tetrahydroprogesterone), a potent positive allosteric modulator of the GABAA receptor. nih.govdroracle.ai Allopregnanolone enhances the inhibitory effects of the neurotransmitter GABA by binding to the GABAA receptor complex, leading to increased chloride ion influx and neuronal hyperpolarization. droracle.ai This mechanism underlies the calming and anxiolytic effects associated with progesterone metabolites. nih.govdroracle.ai

Given that (5α)-19-Norpregnane-3,20-dione is the 19-nor analog of 5α-DHP, it is hypothesized to serve as a precursor to 19-nor-allopregnanolone. This metabolite would be expected to exert similar positive allosteric modulatory effects at the GABAA receptor. This putative action represents a significant non-classical mechanism through which (5α)-19-Norpregnane-3,20-dione could influence neuronal activity, although direct studies on the neuroactivity of its specific metabolites are needed for confirmation.

Putative Membrane Progesterone Receptors (e.g., 25-Dx, 7TMPR) Interactions

Research has identified specific, high-affinity receptors for the progesterone metabolite 5α-pregnane-3,20-dione located on the plasma membrane of breast cancer cells (MCF-7), which are distinct from the classical nuclear progesterone receptors. nih.govnih.gov These membrane receptors are implicated in mediating rapid cellular effects, such as proliferation and detachment. nih.gov The binding of 5α-pregnane-3,20-dione to these sites was found to be specific, with dissociation constants (Kd) in the nanomolar range. nih.gov

Modulation of Intracellular Signaling Pathways in Research Systems (e.g., MAPK/ERK, Akt, cGMP)

Progesterone and its metabolites are known to trigger rapid, non-genomic effects by activating various intracellular signaling cascades. nih.govfrontiersin.org These non-classical actions can be initiated at the cell surface and involve the modulation of second messengers and protein kinase pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and Akt pathways. frontiersin.orgnih.gov

For instance, progesterone has been shown to activate the MAPK cascade, which can in turn phosphorylate transcription factors and even the classical progesterone receptor, creating a point of cross-talk between genomic and non-genomic signaling. frontiersin.org Some of these effects are mediated through membrane-associated progesterone receptors, which can engage pathways involving Erk1/2. nih.gov While direct experimental data demonstrating that (5α)-19-Norpregnane-3,20-dione modulates the MAPK/ERK, Akt, or cGMP pathways is currently lacking, its identity as a progestin suggests it may share these capabilities. The activation of such signaling cascades represents a plausible mechanism for inducing rapid cellular responses independent of gene transcription.

Role in Cellular Processes in Research Models (e.g., Schwann cell proliferation, mitochondrial respiration)

While direct research on the specific molecular and cellular mechanisms of 19-Norpregnane-3,20-dione, (5alpha)- is limited in publicly available scientific literature, the broader class of progestins, including progesterone and its metabolites, has been studied for its effects on key cellular processes, particularly in the nervous system. These studies provide a foundational understanding of how related compounds may influence cellular functions such as Schwann cell proliferation and mitochondrial respiration.

Schwann Cell Proliferation

Schwann cells are critical for the function and regeneration of the peripheral nervous system. Research has shown that progesterone and its derivatives play a significant role in promoting Schwann cell proliferation and myelination. nih.govresearchgate.net Progesterone can influence these cells both directly and indirectly. frontiersin.org Studies have indicated that progesterone can activate the promoters of myelin genes within cultured Schwann cells. frontiersin.org Furthermore, progesterone synthesized by Schwann cells can act on neuronal progesterone receptors, suggesting a complex signaling interplay that regulates myelin formation. frontiersin.orgnih.gov

The effects of progestins on Schwann cells are multifaceted, involving the regulation of transcription factors essential for their physiology and myelinating functions. nih.gov For instance, progesterone and its 5alpha-reduced derivatives have been shown to increase the expression of key transcription factors in rat Schwann cells, which are crucial for the myelinating program. nih.gov

Table 1: Investigated Effects of Progesterone and its Derivatives on Schwann Cell Processes

| Compound/Class | Cellular Process Investigated | Model System | Key Findings |

|---|---|---|---|

| Progesterone | Proliferation & Myelination | Rat Schwann Cells | Promotes proliferation and myelination. nih.govresearchgate.net |

| Progesterone | Gene Regulation | Cultured Rat Schwann Cells | Activates promoters of myelin genes. frontiersin.org |

Mitochondrial Respiration

Neurosteroids, a class of steroids synthesized within the nervous system that includes progesterone and its metabolites, have been demonstrated to modulate mitochondrial function. nih.govresearchgate.net Research in neuronal cell models has shown that various neurosteroids can enhance bioenergetic activity by increasing ATP levels, mitochondrial membrane potential, and basal mitochondrial respiration. nih.gov This suggests that neurosteroids may play a crucial role in maintaining the high energy requirements of neural tissues.

The synthesis of neurosteroids itself is closely linked to mitochondria. Glial cells, which include Schwann cells, are capable of producing neurosteroids like pregnenolone (B344588) and progesterone through processes that involve mitochondrial enzymes. nih.govmdpi.com This localized synthesis suggests that these compounds can act in a paracrine or autocrine manner to support neuronal and glial cell function.

Table 2: Observed Effects of Neurosteroids on Mitochondrial Function in Neuronal Models

| Neurosteroid Class | Parameter Measured | Model System | Observed Effect |

|---|---|---|---|

| Progesterone, Allopregnanolone, etc. | ATP Levels | Neuronal Cells | Increased. nih.gov |

| Progesterone, Allopregnanolone, etc. | Mitochondrial Membrane Potential | Neuronal Cells | Increased. nih.gov |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of steroids, providing the necessary separation of structurally similar compounds from complex mixtures. When coupled with mass spectrometry, it becomes a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive method for the analysis of 19-norsteroids and their metabolites. nih.gov In doping control, for instance, GC-MS/MS is the standard for determining metabolites like 19-norandrosterone (B1242311) (19-NA). hmdb.ca The process typically requires sample preparation involving enzymatic hydrolysis (e.g., with β-glucuronidase from Escherichia coli or digestive juice from Helix pomatia) to cleave conjugated metabolites, followed by extraction and derivatization. nih.govhmdb.canist.gov Derivatization, such as conversion to O-methyl-oxime-trimethylsilyl (O-MO-TMS) or trimethylsilyl (B98337) (TMS) ether derivatives, is necessary to increase the volatility and thermal stability of the steroids for gas-phase analysis. nih.govnist.gov

GC-MS enables the creation of detailed metabolite profiles from biological samples like urine. nih.govnist.gov By analyzing the retention times and mass spectra, researchers can identify various metabolites. For example, studies on 19-nortestosterone administration have identified 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone (B3340957) as key urinary metabolites. nih.gov GC-MS can be operated in selected ion monitoring (SIM) mode for targeted analysis to achieve high specificity and sensitivity for a particular compound. nih.gov

Table 1: GC-MS Parameters for 19-Norsteroid Metabolite Analysis

| Parameter | Description | Source |

| Sample Type | Urine, Plasma | nih.govhmdb.canih.gov |

| Sample Preparation | Enzymatic hydrolysis (β-glucuronidase), liquid-liquid extraction (e.g., n-pentane), solid-phase extraction. | nih.govhmdb.canist.gov |

| Derivatization | Conversion to volatile derivatives (e.g., TMS, O-MO-TMS) using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). | nih.govnist.gov |

| Chromatography | Capillary column GC for high-resolution separation. | nih.gov |

| Detection | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS), or Isotope Ratio Mass Spectrometry (GC-C-IRMS). | hmdb.ca |

| Application | Metabolite profiling, identification of specific metabolites (e.g., 19-norandrosterone), quantification for doping control. | nih.govhmdb.canist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, has become a primary technique for steroid analysis due to its speed, specificity, and reduced need for sample derivatization compared to GC-MS. nist.gov This method is well-suited for high-throughput screening and quantification of steroids in various biological matrices, including serum, plasma, and urine. nist.gov

For analysis, samples often undergo protein precipitation and extraction via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences. nist.gov Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 or PFP column. The analytes are then detected by a tandem mass spectrometer, which provides excellent sensitivity and specificity, with lower limits of quantification (LLOQ) often in the low ng/mL to pg/mL range. For example, a method for profiling 19-norsteroid sulfoconjugates achieved an LLOQ of 1 ng/mL. LC-MS/MS is highly effective for the simultaneous quantification of multiple steroids, making it a valuable tool for steroid metabolome analysis.

Table 2: LC-MS/MS Parameters for Steroid Quantification

| Parameter | Description | Source |

| Sample Type | Serum, Plasma, Urine. | nist.gov |

| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). | nist.gov |

| Chromatography | Reverse-phase HPLC/UPLC (e.g., C18, PFP columns). | |

| Ionization | Electrospray Ionization (ESI), often in negative or positive mode depending on the target analyte. | |

| Detection | Tandem Mass Spectrometry (MS/MS) for high specificity and sensitivity. | nist.gov |

| Quantification Limit | Typically ranges from 0.005 ng/mL to 1 ng/mL, depending on the specific steroid and matrix. | |

| Application | Simultaneous quantification of multiple steroids, pharmacokinetic studies, clinical research. |

Immunoassays in Research Settings

Immunoassays are widely used for the rapid screening of large numbers of samples due to their high throughput and sensitivity. These methods rely on the specific binding of an antibody to its target antigen.

Enzyme-Linked Immunoassays (ELISA) for Metabolite Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for detecting steroid metabolites. Competitive ELISAs are frequently employed for small molecules like steroids. In this setup, the steroid metabolite in the sample competes with a known amount of enzyme-labeled steroid (the conjugate) for a limited number of specific antibody binding sites. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the metabolite in the sample. After a washing step to remove unbound substances, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is measured photometrically and used to determine the concentration of the metabolite.

These kits are valuable for non-invasive monitoring of progesterone (B1679170) metabolites in various sample types like urine and fecal extracts. They can be designed to detect a broad range of metabolites by using polyclonal antibodies raised against specific progesterone derivatives.

Table 3: Principles of Competitive ELISA for Metabolite Detection

| Step | Description | Source |

| 1. Binding | Samples or standards are added to a microtiter plate coated with anti-antibody (e.g., goat anti-rabbit IgG). | |

| 2. Competition | A specific polyclonal antibody and an enzyme-conjugated steroid are added. The steroid in the sample competes with the enzyme conjugate for antibody binding sites. | |

| 3. Incubation | The plate is incubated to allow the competitive binding reaction to occur. | |

| 4. Washing | Unbound reagents are washed away. | |

| 5. Substrate Reaction | A chromogenic substrate (e.g., TMB) is added. The bound enzyme converts the substrate into a colored product. | |

| 6. Measurement | A stop solution is added, and the color intensity is measured at a specific wavelength (e.g., 450 nm). The intensity is inversely related to the analyte concentration. |

Radioimmunoassays (RIA) for Quantification

Radioimmunoassay (RIA) is another highly sensitive technique used for the quantification of steroids. Similar to ELISA, it is a competitive binding assay. However, instead of an enzyme, a radiolabeled version of the steroid (e.g., tritiated 5-alpha-pregnane-3,20-dione) is used as the tracer. The unlabeled steroid in the sample and the radiolabeled tracer compete for binding sites on a specific antibody. After separation of the antibody-bound and free steroid, the amount of radioactivity in the bound fraction is measured. This level of radioactivity is inversely proportional to the concentration of the unlabeled steroid in the sample.

RIA procedures have been successfully developed for the measurement of 5-alpha-pregnane-3,20-dione in human plasma. These assays can exhibit high affinity and specificity, though sample preparation, including extraction and column chromatography, is often required to separate cross-reacting steroids and ensure accurate quantification. nih.gov

Table 4: Characteristics of Radioimmunoassay (RIA) for Steroid Quantification

| Parameter | Description | Source |

| Principle | Competitive immunoassay using a radiolabeled steroid as a tracer. | |

| Tracer | A radioactive isotope of the target steroid (e.g., ³H-labeled). | |

| Sample Preparation | Often requires ether extraction and column chromatography (e.g., Sephadex LH-20) to ensure specificity. | nih.gov |

| Antibody | High-affinity antiserum generated against a steroid-protein conjugate. | |

| Detection | Measurement of radioactivity (e.g., via liquid scintillation counting) of the antibody-bound fraction. | |

| Application | Quantification of low concentrations of steroids in plasma and serum. | nih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, MS in synthesis verification)

Spectroscopic techniques are indispensable for the definitive structural elucidation and verification of synthesized compounds like 19-Norpregnane-3,20-dione, (5alpha)-. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In the context of synthesis verification, MS can confirm the molecular weight of the target compound. The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, serves as a fingerprint that can help differentiate between isomers, such as 19-methyl and 19-nor-steroids.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 19-Norpregnane-3,20-dione, (5alpha)-, the IR spectrum would be expected to show strong absorption bands characteristic of the ketone (C=O) functional groups. For related pregnanedione compounds, characteristic C=O stretching vibrations are observed in the region of 1700-1740 cm⁻¹.

Table 5: Spectroscopic Data for Structural Verification of Related Steroids

| Technique | Type of Information Provided | Expected/Representative Data for Pregnane (B1235032) Skeletons | Source |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides molecular ion peak (M+) to confirm mass. Fragmentation helps differentiate isomers. | |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Strong C=O stretching absorption bands around 1700-1740 cm⁻¹ for the ketone groups. | nist.gov |

| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment of each carbon atom. | For progesterone, characteristic signals are observed for C-3 (~209.5 ppm) and C-20 (~212.0 ppm) carbonyl carbons. | nist.gov |

| ¹H NMR Spectroscopy | Number and type of hydrogen atoms and their connectivity. | Distinct signals for angular methyl protons and protons adjacent to carbonyl groups. | N/A |

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target receptor. For (5alpha)-19-Norpregnane-3,20-dione, the primary target is the progesterone (B1679170) receptor (PR). While direct docking studies on this specific compound are not widely published, extensive research on its parent compound, 19-norprogesterone (B1209251), and the related 5α-reduced steroid, 5α-pregnane-3,20-dione, provides a strong basis for modeling its interactions.

Molecular docking studies on progesterone and its derivatives with the human progesterone receptor (hPR), often using crystal structures from the Protein Data Bank (e.g., PDB ID: 1A28), have identified key amino acid residues crucial for binding. A critical interaction involves a hydrogen bond between the C20-ketone of the steroid and the guanidinium (B1211019) group of Arginine 766 (Arg766) in the LBP mdpi.com. It is highly probable that (5alpha)-19-Norpregnane-3,20-dione establishes a similar hydrogen bond. Other important interactions within the hydrophobic pocket are expected with residues such as Leucine 718, Phenylalanine 778, and Methionine 909, which stabilize the steroid backbone.

Studies on derivatives have shown that structural modifications significantly impact binding affinity. For instance, the addition of a 17α-hydroxyl group to 19-norprogesterone dramatically decreases its affinity for the PgR nih.gov. This highlights the sensitivity of the receptor's binding pocket to steric hindrance around the D-ring of the steroid.

Table 1: Predicted Interaction Profile of (5alpha)-19-Norpregnane-3,20-dione with the Progesterone Receptor

| Interaction Type | Steroid Moiety | Key Receptor Residue (Predicted) |

|---|---|---|

| Hydrogen Bonding | C20-ketone | Arg766 |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding

Molecular dynamics (MD) simulations provide a temporal dimension to the static picture offered by molecular docking. These simulations model the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes in both the ligand and the protein that are essential for biological activity nih.gov.

Upon binding of a ligand like (5alpha)-19-Norpregnane-3,20-dione, the progesterone receptor undergoes significant conformational adjustments plos.org. The binding of an agonist ligand to the ligand-binding domain (LBD) is known to induce a specific conformation that facilitates the recruitment of coactivator proteins, a critical step for initiating gene transcription plos.orgnih.gov. MD simulations of the PR LBD have shown that the flexibility of certain regions, particularly the C-terminal helix 12 (H12), is crucial for its function. The agonist-bound state typically results in the repositioning of H12 to form a surface that is recognized by coactivators plos.org.

While specific MD simulations for (5alpha)-19-Norpregnane-3,20-dione are not available in the literature, simulations of the PR LBD in its apo (unbound) and various ligand-bound states demonstrate that the hydrophobic nature of the binding pocket is a key driver of ligand recognition plos.org. Water molecules are displaced from the hydrophobic pocket upon ligand entry, and the receptor-ligand complex settles into a more stable, lower-energy conformation. It is theorized that the planar A/B ring junction of (5alpha)-19-Norpregnane-3,20-dione would allow for a stable and compact fit within the LBP, inducing the canonical agonist conformation required for receptor activation.

In silico Prediction of Metabolic Pathways and Enzymatic Substrate Specificity

In silico tools are increasingly used to predict the metabolic fate of xenobiotics, including synthetic steroids nih.goveurekaselect.comnih.gov. These computational approaches can identify potential sites of metabolism and the cytochrome P450 (CYP) isoforms likely involved unimi.itnews-medical.net.

(5alpha)-19-Norpregnane-3,20-dione is itself a metabolite, formed from the 5α-reduction of its parent compound, 19-norprogesterone. This conversion is analogous to the metabolism of progesterone to 5α-pregnane-3,20-dione (also known as 5α-dihydroprogesterone), a reaction catalyzed by the enzyme 5α-reductase mdpi.comnih.gov.

Further metabolism of (5alpha)-19-Norpregnane-3,20-dione is anticipated, primarily through Phase I hydroxylation reactions mediated by CYP enzymes. Based on the metabolism of progesterone and other steroids, several CYP isoforms could be involved nih.gov. In silico models predict the "site of metabolism" (SOM) on a molecule by calculating the reactivity and accessibility of different atoms news-medical.net. For a steroid nucleus, the most common sites for hydroxylation are positions C6, C16, and C21.

Studies on the metabolism of progesterone and testosterone (B1683101) by various CYP2C19 allelic variants have shown that different isoforms have distinct substrate specificities and produce different hydroxylation patterns nih.gov. For instance, certain CYP2C19 variants show higher activity for 6β-, 16α-, and 21-hydroxylation of progesterone nih.gov. It is plausible that (5alpha)-19-Norpregnane-3,20-dione could be a substrate for similar enzymatic transformations.

Table 2: Predicted Phase I Metabolic Pathways for (5alpha)-19-Norpregnane-3,20-dione

| Metabolic Reaction | Predicted Metabolite | Key Enzyme Family (Predicted) |

|---|---|---|

| Hydroxylation | Hydroxylated derivatives (e.g., at C6, C16) | Cytochrome P450 (e.g., CYP3A4, CYP2C19) |

These in silico predictions are valuable for anticipating the metabolic profile of (5alpha)-19-Norpregnane-3,20-dione, guiding in vitro and in vivo studies to confirm these pathways.

Q & A

Q. How to assess the environmental impact of 19-Norpregnane-3,20-dione in aquatic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.